Cas no 96464-10-7 (2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine)

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazopyridine core with bromophenyl and chloro substituents. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The bromine and chlorine functional groups enhance reactivity for further derivatization, enabling cross-coupling reactions and other transformations. Its rigid aromatic framework contributes to stability and potential applications in drug discovery, particularly in the development of kinase inhibitors or antimicrobial agents. The compound's well-defined structure and synthetic versatility make it a useful building block for researchers exploring novel bioactive molecules or advanced materials.
2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine structure
96464-10-7 structure
Product Name:2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine
CAS No:96464-10-7
MF:C13H8BrClN2
MW:307.573020935059
MDL:MFCD00444818
CID:1028971
PubChem ID:398280
Update Time:2025-10-29

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine
    • 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine (ACI)
    • Imidazo[1,2-a]pyridine, 2-(p-bromophenyl)-6-chloro- (6CI)
    • NCGC00307427-01
    • STK893868
    • AG-996/31204037
    • CS-0165891
    • EN300-1221159
    • HMS590F11
    • 3P-096
    • F1018-0635
    • Imidazo[1,2-a]pyridine, 2-(4-bromophenyl)-6-chloro-
    • DTXSID60327962
    • AB00127315-04
    • AI-204/31691042
    • AKOS001476856
    • BBL021162
    • ChemDiv1_001177
    • 96464-10-7
    • SR-01000410961
    • MFCD00444818
    • E82050
    • NSC-707994
    • SR-01000410961-1
    • EU-0069347
    • NSC707994
    • 2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine
    • MDL: MFCD00444818
    • Inchi: 1S/C13H8BrClN2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H
    • InChI Key: AYRHYFIXKCKMIK-UHFFFAOYSA-N
    • SMILES: ClC1=CN2C(=NC(C3C=CC(Br)=CC=3)=C2)C=C1

Computed Properties

  • Exact Mass: 305.95594g/mol
  • Monoisotopic Mass: 305.95594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 17.3Ų

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Pricemore >>

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2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Magnesium oxide Solvents: Water ;  2.5 h, rt
Reference
A simple and efficient synthesis of imidazolo[1,2-a]pyridines using MgO in aqueous medium
Patil, S. V.; Gaikwad, N. D.; Bobade, V. D., Arabian Journal of Chemistry, 2016, 9,

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Potassium ,  9-(Methylamino)-1H-phenalen-1-one Solvents: Dimethyl sulfoxide ,  1,4-Dioxane ;  24 h, 25 - 30 °C
Reference
Reduced Phenalenyl in Catalytic Dehalogenative Deuteration and Hydrodehalogenation of Aryl Halides
Singh, Bhagat; Ahmed, Jasimuddin; Biswas, Amit; Paira, Rupankar; Mandal, Swadhin K., Journal of Organic Chemistry, 2021, 86(10), 7242-7255

Production Method 3

Reaction Conditions
1.1 Solvents: Acetone
1.2 Catalysts: Hydrogen bromide Solvents: Methanol
Reference
Preparation of 2-aryl- and 2-(aryloxymethyl)imidazo[1,2-a]pyridines and related compounds
Sundberg, Richard J.; Dahlhausen, D. J.; Manikumar, G.; Mavunkel, B.; Biswas, Atanu; et al, Journal of Heterocyclic Chemistry, 1988, 25(1), 129-37

Production Method 4

Reaction Conditions
1.1 Solvents: Ethanol ;  6 h, reflux
Reference
Synthesis and antimicrobial activity of novel imidazo[1,2-a]pyridinopyrimidine-2,4,6(1H,3H,5H)-triones and thioxopyrimidine-4,6(1H,5H)diones
Rajitha, G.; Ravibabu, V.; Ramesh, G.; Rajitha, B., Research on Chemical Intermediates, 2016, 42(3), 1989-1998

Production Method 5

Reaction Conditions
1.1 Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ;  1 - 2 h, rt
Reference
Ionic liquid promoted synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives and their antibacterial screening
Bhargava, Sangeeta; Choudhary, Anita, International Journal of Pharmacy and Pharmaceutical Sciences, 2014, 6(6), 553-557

Production Method 6

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Sodium dodecyl sulfate ,  Iodine Solvents: Water ;  12 h, 40 °C
Reference
Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an "On-Water" Platform
Bhutia, Zigmee T.; Panjikar, Padmini C.; Iyer, Shruti; Chatterjee, Amrita ; Banerjee, Mainak, ACS Omega, 2020, 5(22), 13333-13343

Production Method 7

Reaction Conditions
1.1 Catalysts: Iodine Solvents: Ethanol ;  3 h
Reference
A simple and efficient route to 2-arylimidazo[1,2-a]pyridines and zolimidine using automated grindstone chemistry
Das, Dharmendra; Bhutia, Zigmee T.; Panjikar, Padmini C.; Chatterjee, Amrita; Banerjee, Mainak, Journal of Heterocyclic Chemistry, 2020, 57(11), 4099-4107

Production Method 8

Reaction Conditions
1.1 overnight, 60 °C
Reference
Mild Homologation of Esters through Continuous Flow Chloroacetate Claisen Reactions
Ganiek, Maximilian A.; Ivanova, Maria V.; Martin, Benjamin; Knochel, Paul, Angewandte Chemie, 2018, 57(52), 17249-17253

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  1 - 2 h, 70 °C
Reference
Mn-Mediated Direct Regioselective C-H Trifluoromethylation of Imidazopyridines and Quinoxalines
Firuz, Mahdieh Esi; Rajai-Daryasarei, Saideh ; Rominger, Frank; Biglari, Abbas; Balalaie, Saeed, Journal of Organic Chemistry, 2023, 88(15), 10599-10608

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  3 - 4 h, 80 °C
Reference
Lewis Acid/Oxidant as Rapid Regioselective Halogenating Reagent System for Direct Halogenation of Fused Bi-/Tri-cyclic Hetero-Aromatic Congeners viaC(sp2) -H bond Functionalization
Yadav, Ravi Kant; Sharma, Richa; Gautam, Deepak; Joshi, Jyoti; Chaudhary, Sandeep, Asian Journal of Organic Chemistry, 2021, 10(7), 1726-1741

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  3 - 4 h, 80 °C
Reference
Metal-Free, H2O2-Mediated, Regioselective Direct C-3 Hydroxylation of Imidazo[1,2-a]pyridines via C(sp2)-H Bond Functionalization
Kant Yadav, Ravi; Kumar, Yogesh; Chaudhary, Sandeep, ChemistrySelect, 2020, 5(29), 9235-9239

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Raw materials

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Preparation Products

Additional information on 2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine

Recent Advances in the Study of 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine (CAS: 96464-10-7)

The compound 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine (CAS: 96464-10-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its imidazopyridine core, has been the subject of several studies aimed at elucidating its pharmacological properties, synthesis pathways, and biological activities. This research brief consolidates the latest findings related to this compound, providing a comprehensive overview of its current status in drug discovery and development.

Recent studies have focused on the synthesis and optimization of 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine to enhance its bioavailability and target specificity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The study also highlighted the compound's stability under physiological conditions, making it a promising candidate for further preclinical evaluation.

In terms of biological activity, 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine has demonstrated potent inhibitory effects on specific kinase targets implicated in cancer and inflammatory diseases. A recent in vitro study published in Bioorganic & Medicinal Chemistry Letters revealed that the compound exhibits selective inhibition of protein kinases such as JAK2 and FLT3, which are critical in oncogenic signaling pathways. These findings suggest its potential as a lead compound for developing targeted therapies against hematological malignancies.

Further investigations into the mechanism of action have utilized computational modeling and X-ray crystallography to elucidate the binding interactions of 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine with its molecular targets. A 2024 study in Nature Communications provided high-resolution structural insights, revealing key hydrogen bonds and hydrophobic interactions that contribute to its high affinity and selectivity. These structural insights are invaluable for the rational design of derivatives with improved pharmacological profiles.

Despite these promising results, challenges remain in the clinical translation of 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine. Pharmacokinetic studies indicate that the compound exhibits moderate metabolic stability and requires further optimization to enhance its half-life and reduce off-target effects. Ongoing research is exploring prodrug strategies and formulation technologies to overcome these limitations, as reported in a recent European Journal of Pharmaceutical Sciences article.

In conclusion, 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine (CAS: 96464-10-7) represents a promising scaffold in medicinal chemistry, with demonstrated potential in targeting kinase-related pathologies. Continued research efforts are essential to advance this compound through the drug development pipeline, addressing current limitations and unlocking its full therapeutic potential. The integration of synthetic chemistry, structural biology, and computational approaches will be pivotal in driving these advancements forward.

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